3-Geranyl-2,4,6-trihydroxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

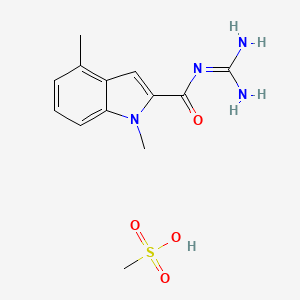

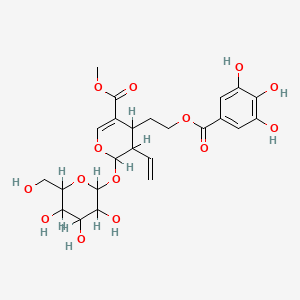

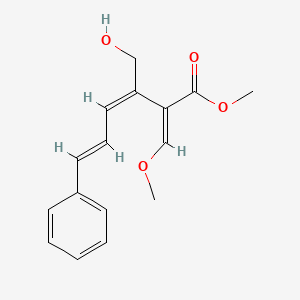

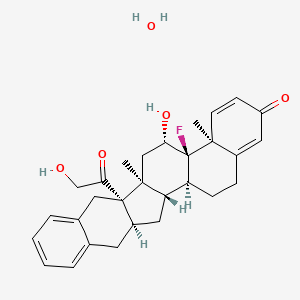

3-geranyl-2,4,6-trihydroxybenzophenone is a member of the class of benzophenones that is benzophenone substituted by a geranyl group at position 3 and hydroxy groups at positions 2, 4 and 6 respectively. Isolated from Leontonyx and Garcinia vieillardii, it exhibits a significant antileishmanial activity. It has a role as a metabolite and an antileishmanial agent. It is a member of benzophenones and a polyphenol.

Wissenschaftliche Forschungsanwendungen

Natural Source Identification

3-Geranyl-2,4,6-trihydroxybenzophenone has been identified in various natural sources. It was found in the aerial part of Hypericum sampsonii, along with other prenylated phloroglucinol derivatives (Lin & Wu, 2003). Additionally, it has been isolated from the leaves of Tovomita longifolia, exhibiting cytotoxic and antimicrobial activities (Pecchio et al., 2006).

Cytotoxic and Antimicrobial Properties

Studies have demonstrated the cytotoxic and antimicrobial properties of 3-Geranyl-2,4,6-trihydroxybenzophenone. It showed activity against various human cancer cell lines and exhibited antimicrobial properties against different bacterial strains (Pecchio et al., 2006).

Synthesis and Structural Analysis

The synthesis of geranyl phenyl ethers, including compounds related to 3-Geranyl-2,4,6-trihydroxybenzophenone, has been described, highlighting different reactivities and structural insights (Baek, Perry, & Weavers, 1998). These syntheses contribute to understanding the chemical properties and potential applications of such compounds.

Enzymatic Activity

Studies on 4-Hydroxybenzoate 3-geranyltransferase from Lithospermum erythrorhizon have provided insights into the enzymatic processes involving prenylation, which is crucial for the biosynthesis of compounds like 3-Geranyl-2,4,6-trihydroxybenzophenone (Mühlenweg, Melzer, Li, & Heide, 1998).

Biotransformation Potential

Research on Piper crassinervium (Piperaceae) highlighted its ability to perform geranylations on aromatic substrates, indicating potential biotransformation applications for compounds like 3-Geranyl-2,4,6-trihydroxybenzophenone (López et al., 2010).

Bioactive Compounds in Plant Defense

The geranylation of phenolic compounds in plants, such as those found in Phacelia ixodes, plays a role in plant defense mechanisms, providing insights into the ecological and biological significance of compounds like 3-Geranyl-2,4,6-trihydroxybenzophenone (Reynolds & Rodríguez, 1981).

Antifungal Applications

Geranylphenols, including derivatives of 3-Geranyl-2,4,6-trihydroxybenzophenone, have been synthesized and evaluated for their antifungal effects, particularly against Botrytis cinerea, suggesting potential agricultural applications (Espinoza et al., 2014).

Eigenschaften

Produktname |

3-Geranyl-2,4,6-trihydroxybenzophenone |

|---|---|

Molekularformel |

C23H26O4 |

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-phenylmethanone |

InChI |

InChI=1S/C23H26O4/c1-15(2)8-7-9-16(3)12-13-18-19(24)14-20(25)21(23(18)27)22(26)17-10-5-4-6-11-17/h4-6,8,10-12,14,24-25,27H,7,9,13H2,1-3H3/b16-12+ |

InChI-Schlüssel |

ZAIQNYMNZNXUAF-FOWTUZBSSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)/C)C |

SMILES |

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)C)C |

Kanonische SMILES |

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

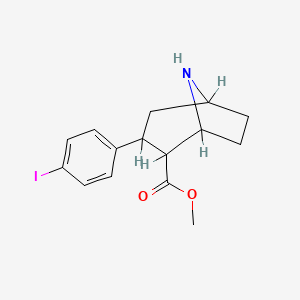

![(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1239720.png)

![3-[4-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)-butyl]-1H-indole](/img/structure/B1239726.png)